2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride
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Description
Scientific Research Applications
Complexation Properties and Stability Constants
Korotaev et al. (2005) studied the protolytic equilibria and complexation properties of derivatives of 3,3,3-trifluoro-1-nitropropene. Their research focused on the stability constants of transition metal complexes with these derivatives, revealing increased stability and selectivity toward Cu2+ ions with an increase in the number of N-carboxyethyl groups (Korotaev et al., 2005).
Synthesis of Fluorine-Containing Amino Acids
In another study by Korotaev et al. (2009), the reactions of derivatives of 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride with amines and amino alcohols were explored. This process led to the synthesis of various trifluoromethyl-containing 1,2-diamines, amino alcohols, and β-amino acids, demonstrating the compound's utility in synthesizing fluorine-containing biochemical compounds (Korotaev et al., 2009).
Synthesis of Enantiopure Derivatives
Tianwen Li et al. (2013) developed a one-pot synthesis method for enantiopure derivatives of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide, a compound structurally related to this compound. This method emphasizes the compound's importance in the synthesis of enantiomerically pure substances (Li et al., 2013).
Production of Trifluoromethyl-Containing Pyrrole Derivatives
Iwata et al. (1993) described the addition of carbanion nucleophiles to 3,3,3-trifluoro-1-nitropropene, which is structurally similar to this compound. This process led to the production of 3-(trifluoromethyl)pyrrole derivatives, indicating the compound's role in synthesizing novel trifluoromethyl-containing building blocks (Iwata et al., 1993).
Conjugate Addition Reactions
Research by Turconi et al. (2006) on the Michael-like addition of nitrogen nucleophiles to 3,3,3-trifluoro-1-nitropropene demonstrates the potential of this compound in conjugate addition reactions, particularly for the synthesis of 1,2-diamines incorporating perfluorinated groups (Turconi et al., 2006).
Properties
IUPAC Name |
1,1,1-trifluoro-3-nitropropan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2O2.ClH/c4-3(5,6)2(7)1-8(9)10;/h2H,1,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNVAQHSMFJPME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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